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Compound of Interest

Compound Name:
2-Fluoro-6-(pyrrolidin-1-

yl)isonicotinic acid

CAS No.: 1228665-96-0

Cat. No.: B1388639

Get Quote

In the landscape of medicinal chemistry, success is often defined by the strategic combination

of molecular motifs that impart desirable pharmacological properties. 2-Fluoro-6-(pyrrolidin-1-
yl)isonicotinic acid emerges as a heterocyclic building block of significant interest, embodying

a powerful trifecta of functionalities: a fluorinated pyridine core, a nucleophilic pyrrolidine

substituent, and a versatile carboxylic acid handle.

The fluoropyridine scaffold is a privileged structure in drug design. The fluorine atom can

enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity

through favorable electrostatic interactions, and modulate the pKa of the pyridine nitrogen,

thereby altering solubility and pharmacokinetic profiles.[1] The pyrrolidine ring, a saturated

heterocycle, introduces a non-planar, three-dimensional character to molecules, which is

crucial for exploring complex protein binding pockets and improving physicochemical

properties.[2][3] Finally, the isonicotinic acid moiety provides a robust attachment point for

amide bond formation, enabling the linkage of this core scaffold to other fragments in the

assembly of complex target molecules.[4]
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This guide serves as a technical deep-dive into the chemical properties, synthesis, and reactive

potential of 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinic acid, providing researchers with the

foundational knowledge to effectively leverage this compound in discovery programs.

Core Chemical and Physical Properties
A comprehensive understanding of a compound's fundamental properties is the bedrock of its

application. The key identifiers and predicted physicochemical data for 2-Fluoro-6-(pyrrolidin-
1-yl)isonicotinic acid are summarized below.

Property Value Source

CAS Number 1228665-96-0 [5]

Molecular Formula C₁₀H₁₁FN₂O₂ [5]

Molecular Weight 210.21 g/mol [5]

Physical Form Solid

InChI Key
VWAYZTJRTOUOEB-

UHFFFAOYSA-N

SMILES
O=C(O)C1=CC(N2CCCC2)=N

C(F)=C1
[5]

pKa (Predicted) 4.47 ± 0.10

Boiling Point (Predicted) 475.5 ± 45.0 °C

Density (Predicted) 1.365 ± 0.06 g/cm³

Structural Analysis
The molecule's structure features a pyridine ring substituted at the 2-, 4-, and 6-positions. The

electron-withdrawing fluorine atom and the ring nitrogen activate the C2 and C6 positions

towards nucleophilic attack, a key principle exploited in its synthesis. The pyrrolidine group at

C6 and the carboxylic acid at C4 are the result of this strategic functionalization.

Caption: Chemical structure of 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinic acid.
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Proposed Synthesis Pathway
While specific preparations are not widely published in peer-reviewed literature, a chemically

sound and industrially viable synthesis can be proposed based on established principles of

pyridine chemistry. The most logical pathway involves a two-step sequence starting from a

readily available difluorinated precursor.

Workflow: Synthesis via SNAr and Saponification

Caption: Proposed two-step synthesis of the title compound.

Causality and Rationale
Step 1: Nucleophilic Aromatic Substitution (SNAr): The synthesis begins with an activated

pyridine ring, such as methyl 2,6-difluoroisonicotinate. The two fluorine atoms are excellent

leaving groups and strongly activate the C2 and C6 positions for nucleophilic attack.

Pyrrolidine, a secondary amine, acts as the nucleophile. The reaction proceeds via a

Meisenheimer complex intermediate and results in the displacement of one fluorine atom.

The reaction is typically regioselective for substitution at either the C2 or C6 position.[6]

Step 2: Saponification: The resulting methyl ester is a stable intermediate that can be readily

hydrolyzed to the corresponding carboxylic acid. This is a standard saponification reaction,

typically carried out using a strong base like lithium hydroxide (LiOH) or sodium hydroxide

(NaOH) in a mixture of aqueous and organic solvents (e.g., THF/water) to ensure solubility. A

final acidic workup is required to protonate the carboxylate salt and yield the final product.

Exemplary Experimental Protocol (Proposed)
Step 1: Methyl 2-fluoro-6-(pyrrolidin-1-yl)isonicotinate

To a stirred solution of methyl 2,6-difluoroisonicotinate (1.0 eq) in anhydrous dimethyl

sulfoxide (DMSO, ~5 mL per mmol of starting material), add potassium carbonate (K₂CO₃,

2.0 eq).

Add pyrrolidine (1.1 eq) dropwise at room temperature.

Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting

material is consumed (typically 4-12 hours).
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Cool the mixture to room temperature, dilute with water, and extract with an organic solvent

(e.g., ethyl acetate).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure.

Purify the crude residue by column chromatography (silica gel, eluting with a gradient of

ethyl acetate in hexanes) to yield the desired ester intermediate.

Step 2: 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinic acid

Dissolve the intermediate ester from Step 1 (1.0 eq) in a mixture of tetrahydrofuran (THF)

and water (e.g., 3:1 v/v).

Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 eq) and stir the mixture at room

temperature until the hydrolysis is complete (monitor by TLC or LC-MS, typically 2-6 hours).

Concentrate the mixture under reduced pressure to remove the THF.

Dilute the remaining aqueous solution with water and wash with a water-immiscible organic

solvent (e.g., dichloromethane) to remove any non-polar impurities.

Cool the aqueous layer in an ice bath and acidify to pH ~4 by the slow addition of 1N

hydrochloric acid (HCl).

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to

afford the final product as a solid.

Anticipated Analytical Characterization
While experimental data is not publicly cataloged, the structure of the molecule allows for a

confident prediction of its key spectroscopic signatures.

¹H NMR: The spectrum is expected to show two distinct signals in the aromatic region,

corresponding to the two protons on the pyridine ring. Due to the substitution pattern, these

would appear as doublets. In the aliphatic region, two multiplets are anticipated for the

pyrrolidine ring protons: one for the two methylenes adjacent to the nitrogen (α-protons,

deshielded) and one for the two β-protons.
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¹³C NMR: A total of 10 distinct carbon signals are expected, corresponding to the 10 carbon

atoms in the unique chemical environments of the molecule.

Mass Spectrometry: The molecular ion peak (M+) in a high-resolution mass spectrum would

be observed at an m/z corresponding to the exact mass of C₁₀H₁₁FN₂O₂ (210.0805).

Infrared (IR) Spectroscopy: Key vibrational stretches would include a broad O-H stretch for

the carboxylic acid (~3000 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), C-N stretches, and a

characteristic C-F stretch.

Core Reactivity and Applications in Synthesis
The primary value of 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinic acid lies in the reactivity of its

carboxylic acid group, which serves as a prime handle for elaboration into more complex

molecules, most commonly through amide bond formation.

Amide Coupling: The Gateway to Bioactive Molecules
The conversion of the carboxylic acid to an amide is a cornerstone reaction in medicinal

chemistry. This is rarely achieved by direct reaction with an amine due to acid-base chemistry.

Instead, the carboxylic acid must first be activated.[3]

Workflow: General Amide Coupling
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Activation & Coupling

2-Fluoro-6-(pyrrolidin-1-yl)
isonicotinic acid

Target Amide

Coupling Reagent
(e.g., HATU, HBTU, EDC)

Primary or Secondary Amine
(R1R2-NH)

Base
(e.g., DIPEA, Et3N)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. rsc.org [rsc.org]

2. CN115433122A - Preparation method of 6-fluoronicotinic acid - Google Patents
[patents.google.com]

3. Amide Synthesis [fishersci.co.uk]

4. [New amide derivatives of isonicotinic acid with presumable analeptic activity] - PubMed
[pubmed.ncbi.nlm.nih.gov]

5. 1228665-96-0|2-Fluoro-6-(pyrrolidin-1-yl)isonicotinic acid|BLD Pharm [bldpharm.com]

6. researchgate.net [researchgate.net]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1388639/docs?utm_src=pdf-body-img#introduction-a-trifecta-of-functionality-in-a-single-building-block
https://www.benchchem.com/product/b1388639?utm_src=pdf-custom-synthesis#bc-rfq
https://www.rsc.org/suppdata/c5/nj/c5nj00930h/c5nj00930h1.pdf
https://patents.google.com/patent/CN115433122A/en
https://patents.google.com/patent/CN115433122A/en
https://www.fishersci.co.uk/gb/en/scientific-products/lab-reporter-europe/chemicals/amide-synthesis.html
https://pubmed.ncbi.nlm.nih.gov/13473921/
https://pubmed.ncbi.nlm.nih.gov/13473921/
https://www.bldpharm.com/products/1228665-96-0.html
https://www.researchgate.net/figure/The-reactions-of-acids-2a-b-with-pyrrolidine-3b-and-proline-3d_fig7_330717819
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1388639?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Introduction: A Trifecta of Functionality in a Single
Building Block]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1388639/docs#introduction-a-trifecta-of-functionality-
in-a-single-building-block]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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